A Theoretical and Physicochemical Deep Dive into 4-phenyl-4-sulfanyl-2-(trifluoromethyl)butanoic acid
A Theoretical and Physicochemical Deep Dive into 4-phenyl-4-sulfanyl-2-(trifluoromethyl)butanoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on 4-phenyl-4-sulfanyl-2-(trifluoromethyl)butanoic acid is limited. This guide is a theoretical exploration of its physicochemical properties and potential applications, based on established chemical principles and data from structurally analogous compounds. All properties and protocols described herein are predictive and await experimental validation.
Introduction: Deconstructing a Molecule of Interest
4-phenyl-4-sulfanyl-2-(trifluoromethyl)butanoic acid is a unique small molecule that, at present, remains largely unexplored in scientific literature. Its structure, however, is a compelling tapestry of functional groups, each known to impart significant physicochemical and pharmacological properties. The presence of a trifluoromethyl (CF3) group, a phenyl ring, a thioether linkage, and a carboxylic acid moiety suggests a molecule designed with purpose, likely for interaction with biological systems.
The trifluoromethyl group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly alter the acidity of nearby protons and influence metabolic stability.[1][2] The phenyl group provides a lipophilic scaffold capable of engaging in pi-stacking interactions with biological targets. The thioether linkage offers a flexible yet stable connection, while the carboxylic acid provides a handle for salt formation, hydrogen bonding, and potential prodrug strategies.
This guide will provide a comprehensive theoretical assessment of this molecule's key physicochemical properties, propose a plausible synthetic route, and discuss its potential applications, particularly in the realm of drug discovery.
Compound Identification and Structure
A foundational step in the characterization of any chemical entity is the confirmation of its identity through standardized nomenclature and structural representation.
| Identifier | Value | Source |
| IUPAC Name | 4-phenyl-4-sulfanyl-2-(trifluoromethyl)butanoic acid | Predicted |
| CAS Number | 870703-90-5 | BLDpharm[3] |
| Molecular Formula | C11H11F3O2S | BLDpharm[3] |
| Molecular Weight | 280.26 g/mol | BLDpharm[3] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O1 [label="O"]; O2 [label="OH"]; S [label="S"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"];
// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Butanoic Acid Chain C1 -- C7; C7 -- S; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- O1 [style=double]; C10 -- O2;
// Trifluoromethyl Group C9 -- C11; C11 -- F1; C11 -- F2; C11 -- F3; }
Caption: Chemical structure of 4-phenyl-4-sulfanyl-2-(trifluoromethyl)butanoic acid.
Predicted Physicochemical Properties: A Quantitative Overview
The interplay of the functional groups in 4-phenyl-4-sulfanyl-2-(trifluoromethyl)butanoic acid will dictate its behavior in various chemical and biological environments. The following table presents predicted values for key physicochemical parameters.
| Property | Predicted Value | Rationale |
| pKa | 3.0 - 4.0 | The strong electron-withdrawing effect of the α-trifluoromethyl group is expected to increase the acidity of the carboxylic acid compared to unsubstituted butanoic acid (pKa ≈ 4.8).[4] |
| LogP | 2.5 - 3.5 | The lipophilic phenyl ring and the trifluoromethyl group contribute to a higher LogP value, suggesting moderate to good lipid solubility. The presence of the polar carboxylic acid and sulfanyl group will temper this lipophilicity. |
| Aqueous Solubility | Low to moderate | Expected to be sparingly soluble in water, with solubility increasing at higher pH due to the deprotonation of the carboxylic acid. |
| Boiling Point | > 300 °C (decomposes) | The high molecular weight and the presence of a polar carboxylic acid group suggest a high boiling point, with decomposition likely at elevated temperatures. |
| Melting Point | 90 - 110 °C | Based on structurally similar compounds like 4-phenylbutyric acid (m.p. 52 °C) and the influence of the trifluoromethyl group, a higher melting point is anticipated.[5] |
A Hypothetical Pathway to Synthesis
While no specific synthesis for this molecule is published, a plausible route can be devised based on established methodologies for the synthesis of α-trifluoromethyl carboxylic acids and the introduction of thioether moieties.
Caption: A proposed synthetic workflow for 4-phenyl-4-sulfanyl-2-(trifluoromethyl)butanoic acid.
Conceptual Experimental Protocol:
-
Step 1: Michael Addition: Phenylmethanethiol is reacted with a suitable α,β-unsaturated aldehyde bearing a trifluoromethyl group, such as 3-oxo-2-(trifluoromethyl)propanal, in the presence of a mild base (e.g., triethylamine) to form the corresponding thioether aldehyde. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
-
Step 2: Reduction of the Aldehyde: The resulting aldehyde is then reduced to the primary alcohol using a standard reducing agent like sodium borohydride in an alcoholic solvent (e.g., methanol or ethanol).
-
Step 3: Oxidation to the Carboxylic Acid: The primary alcohol is subsequently oxidized to the final carboxylic acid product. A variety of oxidizing agents can be employed, such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or a milder alternative like pyridinium chlorochromate (PCC) followed by further oxidation.
-
Purification: The final product would be purified using standard techniques such as column chromatography on silica gel or recrystallization.
Self-Validation: Each step of this proposed synthesis can be monitored by thin-layer chromatography (TLC) to track the consumption of starting materials and the formation of products. The identity and purity of the intermediates and the final product would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications in Drug Discovery and Beyond
The structural motifs within 4-phenyl-4-sulfanyl-2-(trifluoromethyl)butanoic acid are prevalent in many biologically active compounds. The trifluoromethyl group, in particular, is a hallmark of modern pharmaceuticals, valued for its ability to enhance metabolic stability, improve binding affinity, and increase lipophilicity.[1][6]
-
Anticancer Potential: Many small molecules containing phenyl and trifluoromethyl groups exhibit anticancer properties by inhibiting various signaling pathways crucial for tumor growth and proliferation.[7]
-
Anti-inflammatory Activity: The butanoic acid scaffold is found in compounds with anti-inflammatory effects. The addition of the trifluoromethyl and phenyl groups could modulate this activity.
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key binding element to the active sites of various enzymes, while the surrounding structure provides specificity.
-
Materials Science: The unique properties imparted by the trifluoromethyl group could also make this molecule or its derivatives interesting candidates for the development of advanced polymers or functional materials.[8]
Further research is warranted to explore the biological activity of this compound through in vitro screening against a panel of cancer cell lines, inflammatory targets, and relevant enzymes.
Conclusion: A Molecule Awaiting Exploration
4-phenyl-4-sulfanyl-2-(trifluoromethyl)butanoic acid stands as an intriguing yet understudied chemical entity. Based on a theoretical analysis of its structure, it is predicted to be a moderately lipophilic, acidic molecule with potential for significant biological activity. The proposed synthetic pathway provides a starting point for its chemical synthesis, which would be the first step in unlocking its true potential. This guide serves as a foundational document to inspire and inform future experimental investigations into this promising molecule.
References
-
Electron-Deficient Fluoroarene-Mediated Synthesis of Trifluoromethyl Ketones from Carboxylic Acids | Organic Letters - ACS Publications. (2023). Retrieved from [Link]
-
Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives | The Journal of Organic Chemistry - ACS Publications. (2019). Retrieved from [Link]
-
Synthesis of α-trifluoromethyl carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
From Carboxylic Acids to the Trifluoromethyl Group Using BrF3 - ResearchGate. (n.d.). Retrieved from [Link]
-
Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC. (n.d.). Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022). Retrieved from [Link]
-
Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Trifluoromethyl group – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Design and biological activity of trifluoromethyl containing drugs - Wechem. (2025). Retrieved from [Link]
-
Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | ChemRxiv. (2025). Retrieved from [Link]
-
Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | Request PDF - ResearchGate. (2026). Retrieved from [Link]
-
4-phenyl butyric acid, 1821-12-1 - The Good Scents Company. (n.d.). Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 870703-90-5|4-Phenyl-4-sulfanyl-2-(trifluoromethyl)butanoic acid|BLD Pharm [bldpharm.com]
- 4. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-phenyl butyric acid, 1821-12-1 [thegoodscentscompany.com]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-(trifluoromethyl)butanoic acid | 2599097-73-9 | Benchchem [benchchem.com]
